N,N-Dimethyl-^13C_2-acetamide is a stable isotopically labeled compound derived from acetamide, where two carbon atoms are replaced with carbon-13 isotopes. This compound has the molecular formula and is characterized as a clear, colorless liquid with a faint ammonia-like odor. It is soluble in water and has a flash point of approximately 145°F (63°C) . The isotopic labeling allows for enhanced tracking in various chemical and biological studies, making it valuable in research contexts.
The reactions typically involve common reagents such as potassium permanganate for oxidation and alkyl halides for substitution.
N,N-Dimethyl-^13C_2-acetamide exhibits biological activity by regulating the expression of certain proteins. Specifically, it negatively regulates the aliphatic amidase operon, which is linked to the Indole-3-Acetamide pathway. This action results in altered protein expression profiles within cells . The compound is utilized by some bacteria through deamidation, leading to an increase in medium alkalinity due to the breakdown of ammonium salts into ammonia .
The synthesis of N,N-Dimethyl-^13C_2-acetamide typically involves the dehydration of ammonium acetate, where the acetate is isotopically labeled with carbon-13. This reaction is carried out under controlled conditions to ensure the incorporation of the isotope. Industrial production follows similar routes but operates on a larger scale, utilizing isotopically labeled precursors .
N,N-Dimethyl-^13C_2-acetamide finds applications primarily in research settings. Its isotopic labeling allows scientists to track molecular transformations and study metabolic pathways with precision. It is particularly useful in studies involving enzymatic reactions and metabolic processes where understanding the fate of specific carbon atoms is crucial .
Interaction studies involving N,N-Dimethyl-^13C_2-acetamide focus on its biochemical properties and cellular effects. For instance, its utilization by bacteria leads to observable changes in medium color due to metabolic activity. The compound's interaction with enzymes such as acylamidase highlights its role in biochemical pathways related to nitrogen metabolism .
Several compounds share structural similarities with N,N-Dimethyl-^13C_2-acetamide:
Compound Name | CAS Number | Characteristics |
---|---|---|
N,N-Dimethylacetamide | 127-19-5 | A widely used solvent; not isotopically labeled. |
Acetamide-^13C_2,^15N | 600726-26-9 | Another isotopically labeled variant with both carbon-13 and nitrogen-15. |
N,N-Dimethylformamide | 68-12-2 | Similar structure but contains a formyl group instead of an acetyl group. |
Uniqueness: N,N-Dimethyl-^13C_2-acetamide's uniqueness lies in its specific isotopic labeling, which provides detailed insights into metabolic and chemical processes that are not achievable with non-labeled compounds. This feature makes it invaluable for research applications requiring precise tracking of molecular transformations .